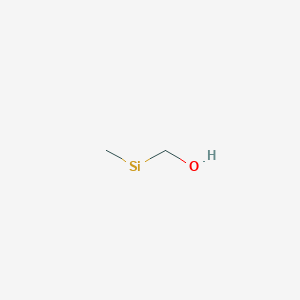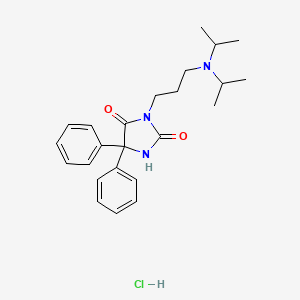
Hydantoin, 3-(3-(diisopropylamino)propyl)-5,5-diphenyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydantoin, 3-(3-(diisopropylamino)propyl)-5,5-diphenyl-, hydrochloride is a derivative of hydantoin, a heterocyclic organic compound. Hydantoins are known for their diverse applications in pharmaceuticals, agriculture, and materials science. This particular compound is characterized by the presence of a diisopropylamino group and two phenyl groups, making it a unique and potentially valuable chemical entity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hydantoins typically involves the condensation of amino acids with cyanates or isocyanates. One common method is the Bucherer-Bergs reaction, which involves the reaction of an amino acid with potassium cyanate and ammonium carbonate . For the specific synthesis of Hydantoin, 3-(3-(diisopropylamino)propyl)-5,5-diphenyl-, hydrochloride, the following steps can be employed:
Starting Materials: The synthesis begins with the appropriate amino acid derivative and diisopropylamine.
Condensation Reaction: The amino acid derivative is reacted with diisopropylamine in the presence of a cyanate or isocyanate to form the hydantoin ring.
Cyclization: The intermediate product undergoes cyclization under basic conditions to form the hydantoin structure.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of hydantoins often utilizes continuous flow reactors to ensure efficient and scalable synthesis. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .
Analyse Chemischer Reaktionen
Types of Reactions
Hydantoin, 3-(3-(diisopropylamino)propyl)-5,5-diphenyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
Hydantoin, 3-(3-(diisopropylamino)propyl)-5,5-diphenyl-, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Hydantoin, 3-(3-(diisopropylamino)propyl)-5,5-diphenyl-, hydrochloride involves its interaction with specific molecular targets. The diisopropylamino group may facilitate binding to proteins or enzymes, potentially inhibiting their activity. The phenyl groups can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenytoin: A well-known anticonvulsant with a similar hydantoin structure.
Fosphenytoin: A prodrug of phenytoin, used for its improved solubility and bioavailability.
Dantrolene: A muscle relaxant that also contains a hydantoin moiety.
Uniqueness
Hydantoin, 3-(3-(diisopropylamino)propyl)-5,5-diphenyl-, hydrochloride is unique due to the presence of the diisopropylamino group, which may confer distinct biological activity and pharmacokinetic properties compared to other hydantoin derivatives .
Eigenschaften
CAS-Nummer |
101564-66-3 |
|---|---|
Molekularformel |
C24H32ClN3O2 |
Molekulargewicht |
430.0 g/mol |
IUPAC-Name |
3-[3-[di(propan-2-yl)amino]propyl]-5,5-diphenylimidazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C24H31N3O2.ClH/c1-18(2)26(19(3)4)16-11-17-27-22(28)24(25-23(27)29,20-12-7-5-8-13-20)21-14-9-6-10-15-21;/h5-10,12-15,18-19H,11,16-17H2,1-4H3,(H,25,29);1H |
InChI-Schlüssel |
JKOKFUYVMGBCGU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(CCCN1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


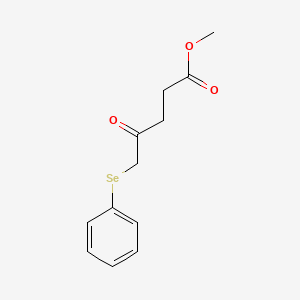
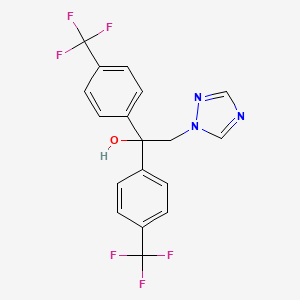
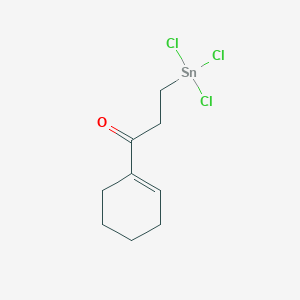
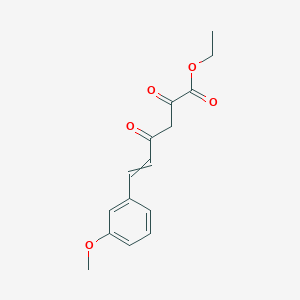
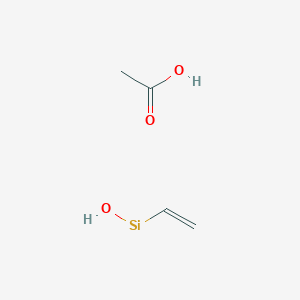
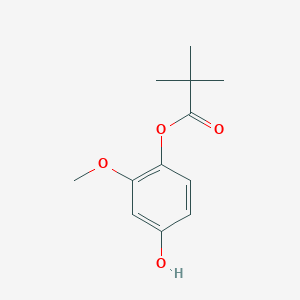
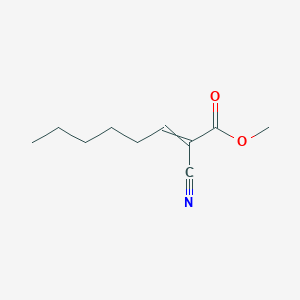
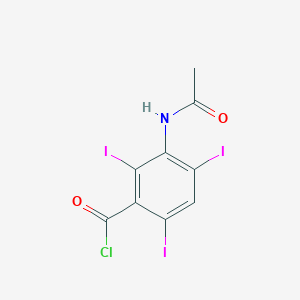
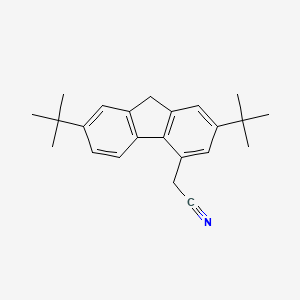
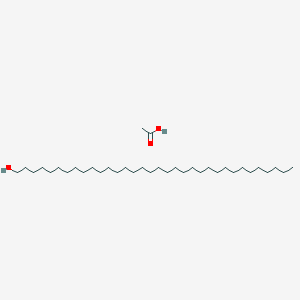
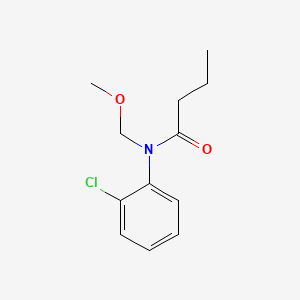

![8-Hydroxy-3-methoxy-11-oxo-1,6-dipropyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14324942.png)
